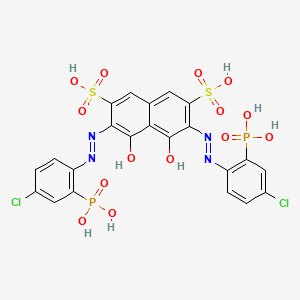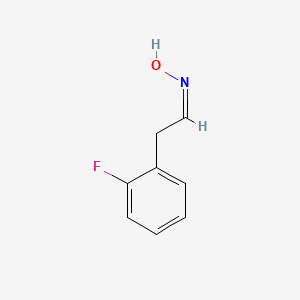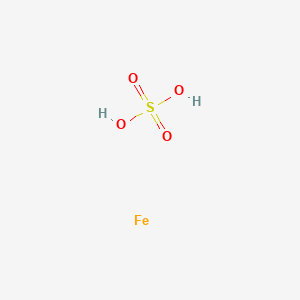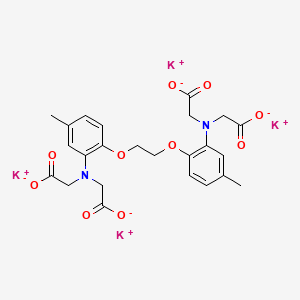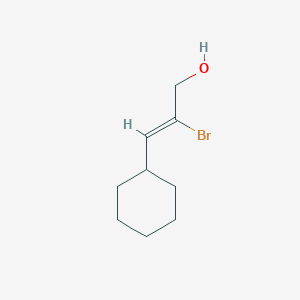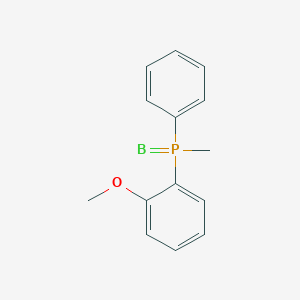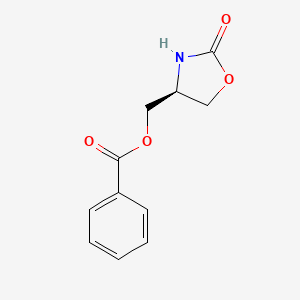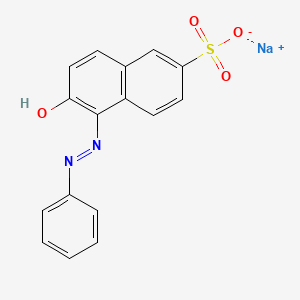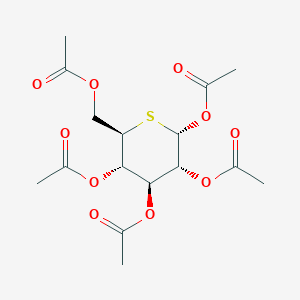![molecular formula C16 H22 Cl N3 O . x Cl H B1148397 盐酸羟氯喹, 2-[[4-[(7-氯-4-喹啉基)氨基]戊基 CAS No. 159358-29-9](/img/new.no-structure.jpg)
盐酸羟氯喹, 2-[[4-[(7-氯-4-喹啉基)氨基]戊基
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is a compound known for its significant role in medicinal chemistry. It is commonly referred to as Hydroxychloroquine Sulfate, a salt of hydroxychloroquine, which is a 4-aminoquinoline based antiviral drug . This compound has been widely studied for its antiviral, anti-inflammatory, and antimalarial properties.
科学研究应用
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various analytical techniques.
Biology: It is studied for its effects on cellular processes and molecular pathways.
Medicine: It is used in the treatment of diseases like malaria, rheumatoid arthritis, and lupus.
作用机制
Target of Action
The primary targets of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl, also known as Hydroxychloroquine Sulfate , are the human Toll-like receptors TLR7 and TLR9 . These receptors play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and initiating immune responses.
Mode of Action
Hydroxychloroquine Sulfate interacts with TLR7 and TLR9, inhibiting their activation . This results in a decrease in the production of pro-inflammatory cytokines, which are substances secreted by immune cells that have an effect on other cells. This anti-inflammatory action is beneficial in diseases like rheumatoid arthritis and lupus, where the body’s immune system attacks its own tissues.
Biochemical Pathways
The interaction of Hydroxychloroquine Sulfate with TLR7 and TLR9 affects the biochemical pathways involved in the immune response. By inhibiting these receptors, the compound prevents the activation of the downstream signaling pathways that lead to the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body
Result of Action
The result of Hydroxychloroquine Sulfate’s action is a reduction in inflammation. By inhibiting the activation of TLR7 and TLR9, the compound reduces the production of pro-inflammatory cytokines . This can help to alleviate symptoms in conditions characterized by excessive inflammation, such as rheumatoid arthritis and lupus.
Action Environment
The action of Hydroxychloroquine Sulfate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. It is also worth noting that the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to heat
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] involves multiple steps. One common method includes the reaction of 7-chloro-4-quinoline with a suitable amine to form the intermediate compound. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .
相似化合物的比较
Similar Compounds
Chloroquine: Another 4-aminoquinoline compound with similar antimalarial properties.
Quinine: A naturally occurring compound used to treat malaria.
Mefloquine: A synthetic compound used as an antimalarial drug.
Uniqueness
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is unique due to its broad spectrum of activity, including antiviral, anti-inflammatory, and antimalarial properties. Its ability to target multiple pathways makes it a versatile compound in medicinal chemistry .
属性
CAS 编号 |
159358-29-9 |
|---|---|
分子式 |
C16 H22 Cl N3 O . x Cl H |
分子量 |
307.83(free base) |
同义词 |
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


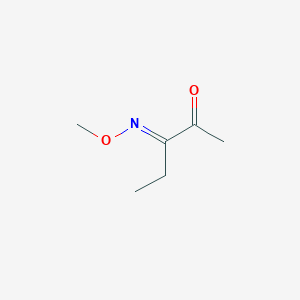
![(4Z)-4-[(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B1148315.png)
